Spiroglumide
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Overview
Description
Spiroglumide is a compound known for its role as a cholecystokinin B (CCKB) receptor antagonist. It inhibits dose-dependent pentagastrin-induced acid hypersecretion, making it useful in exploring the physiological role of gastrin in regulating human gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiroglumide can be synthesized from 8-azaspiro[4.5]decane. The synthetic process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Spiroglumide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .
Scientific Research Applications
Spiroglumide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of cholecystokinin receptors in various chemical processes.
Biology: Helps in understanding the physiological role of gastrin in regulating gastric acid secretion.
Medicine: Investigated for its potential therapeutic applications in treating conditions like peptic ulcers and functional dyspepsia.
Industry: Used in the development of new drugs targeting cholecystokinin receptors.
Mechanism of Action
Spiroglumide exerts its effects by antagonizing the cholecystokinin B (CCKB) receptors. This inhibition reduces the secretion of gastric acid stimulated by gastrin. The molecular targets involved include the CCKB receptors, which are found in the gastrointestinal tract. By blocking these receptors, this compound helps in reducing gastric acid secretion and potentially accelerating gastric emptying .
Comparison with Similar Compounds
Similar Compounds
Spiroglumide is similar to other CCKB receptor antagonists such as:
- L-365260
- YM-022
- RP-73870
- S-0509
- Itriglumide (CR-2945)
Uniqueness
What sets this compound apart from these compounds is its specific inhibitory effect on dose-dependent pentagastrin-induced acid hypersecretion. This makes it particularly useful in studying the physiological role of gastrin in gastric acid regulation .
Properties
CAS No. |
137795-35-8 |
---|---|
Molecular Formula |
C21H26Cl2N2O4 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1 |
InChI Key |
FJCZHMXAGBYXHJ-QGZVFWFLSA-N |
Isomeric SMILES |
C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES |
C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
137795-35-8 | |
Synonyms |
4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid CR 2194 CR-2194 spiroglumide |
Origin of Product |
United States |
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